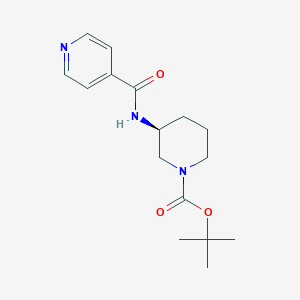

(S)-tert-Butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-tert-Butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate, also known as Boc-Pip-Py-COOH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Applications De Recherche Scientifique

Synthesis and Application in Biologically Active Compounds

- Synthesis and Biological Role : A derivative of tert-Butyl piperidine-1-carboxylate, specifically Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, has been synthesized as an important intermediate in various biologically active compounds like crizotinib (D. Kong, Yuxing Zhang, Tongsheng Xu, Yuanzhang Zhou, Pengwu Zheng, & Shan Xu, 2016).

Chemical Reactions and Properties

- Palladium-Catalyzed Coupling Reactions : Tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate was prepared and underwent palladium-catalyzed coupling reactions with various arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (D. Wustrow & L. Wise, 1991).

Applications in Polymerization and Catalysis

- Catalytic Activity in Polymerization : The synthesis of 2-(4-(pyridin-4-yl)piperazine-1-carboxamido)ethyl methacrylate was carried out, leading to catalytically active poly(methacryloyl-4-(dialkylamino)pyridine) derivatives. These were used in kinetic studies to evaluate their catalytic activity, particularly in the acylation of tert-butanol with acetic anhydride (Thiemo Mennenga, Jonathan G. Dorn, Jan‐Philipp Menzel, & H. Ritter, 2015).

Anticorrosive Properties

- Corrosion Inhibition : The novel tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate (TBMPCPC) was studied for its anticorrosive properties on carbon steel in 1M HCl. The compound exhibited significant inhibition efficiency, indicating its potential as a corrosion inhibitor (B. Praveen, B. Prasanna, N. Mallikarjuna, M. Jagadeesh, N. Hebbar, & D. Rashmi, 2021).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

Trk inhibitors generally work by binding to the kinase domain of the trk proteins, preventing their activation and subsequent downstream signaling .

Biochemical Pathways

Upon activation, TRKs trigger downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . Inhibition of TRKs by the compound would therefore disrupt these pathways, potentially leading to reduced cell proliferation and survival.

Pharmacokinetics

A similar compound, c03, was found to possess good plasma stability . It also showed low inhibitory activity to a panel of cytochrome P450 isoforms, except CYP2C9 . These properties could impact the bioavailability of the compound.

Result of Action

The result of the compound’s action would likely be a reduction in the proliferation and survival of cells due to the inhibition of TRKs . This could potentially lead to a decrease in the growth of cancer cells.

Propriétés

IUPAC Name |

tert-butyl (3S)-3-(pyridine-4-carbonylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-10-4-5-13(11-19)18-14(20)12-6-8-17-9-7-12/h6-9,13H,4-5,10-11H2,1-3H3,(H,18,20)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXRHIQORKGFPV-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Tert-butyl-2-(3,3-dimethyl-2-oxobutyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2816377.png)

![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2816380.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)piperidine-4-carboxamide](/img/structure/B2816384.png)

![3-(4-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2816386.png)

![2-amino-6,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2816396.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-tosylacetamide hydrochloride](/img/structure/B2816399.png)